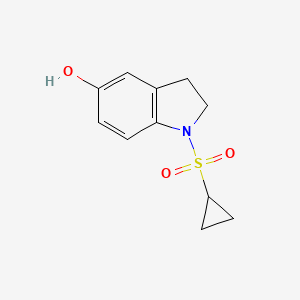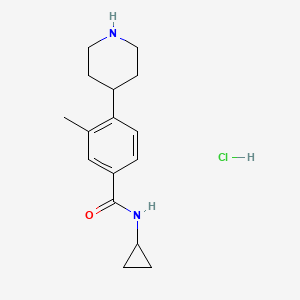
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride: is a synthetic organic compound belonging to the class of benzamides Benzamides are known for their diverse pharmacological properties, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution, where a piperidine derivative reacts with the benzamide intermediate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide .
- N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride .
Uniqueness
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride stands out due to its unique structural features, such as the cyclopropyl group and the piperidine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for various scientific research applications.
特性
分子式 |
C16H23ClN2O |
|---|---|
分子量 |
294.82 g/mol |
IUPAC名 |
N-cyclopropyl-3-methyl-4-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-11-10-13(16(19)18-14-3-4-14)2-5-15(11)12-6-8-17-9-7-12;/h2,5,10,12,14,17H,3-4,6-9H2,1H3,(H,18,19);1H |
InChIキー |
BWLHLUUZBLKIQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)C3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
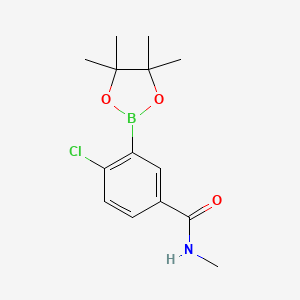
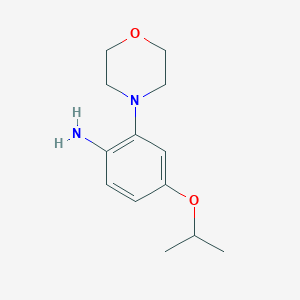
![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
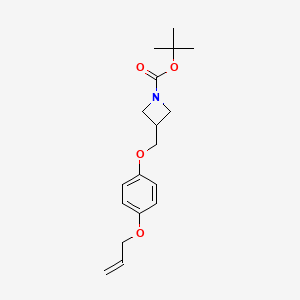
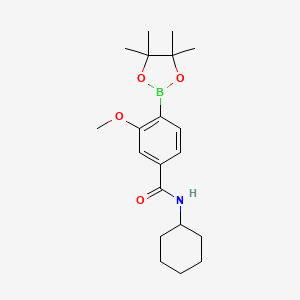
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
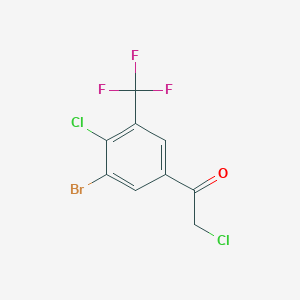
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
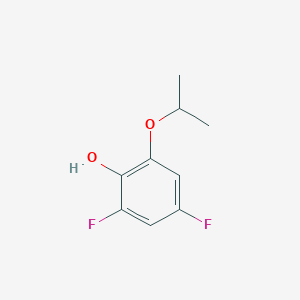
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
